4-fluoro-N-{6-[(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide
Description
Chemical Structure: The compound (CAS: 1105248-92-7) features a pyridazine core substituted at the 3-position with a sulfanyl-linked propyl chain bearing an oxolan-2-ylmethyl carbamoyl group. At the 6-position, a 4-fluorobenzamide moiety is attached (Fig. 1).
Molecular Formula: C20H18FN5O2S.
Molecular Weight: 411.45 g/mol.
Key Features:
- Pyridazine heterocycle (electron-deficient, favoring π-π interactions).
- Thioether linker (enhances conformational flexibility).
- Oxolane (tetrahydrofuran) ring (improves solubility and bioavailability).
Properties
IUPAC Name |
4-fluoro-N-[6-[4-oxo-4-(oxolan-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c21-15-7-5-14(6-8-15)20(27)23-17-9-10-19(25-24-17)29-12-2-4-18(26)22-13-16-3-1-11-28-16/h5-10,16H,1-4,11-13H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOVPAKSQXBTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-{6-[(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the pyridazinyl intermediate: This step typically involves the reaction of a suitable pyridazine derivative with a thiol reagent to introduce the sulfanyl group.
Introduction of the oxolan-2-ylmethyl carbamoyl group: This can be achieved through a carbamoylation reaction using oxolan-2-ylmethyl isocyanate.
Coupling with the benzamide core: The final step involves the coupling of the functionalized pyridazinyl intermediate with a fluorobenzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
4-fluoro-N-{6-[(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under suitable conditions, such as using a nucleophilic aromatic substitution reaction with a strong nucleophile like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Properties
-
Anticancer Activity :
- Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the pyridazin moiety is often associated with the modulation of protein kinase activities, which are crucial in cancer cell proliferation and survival .
- Research has shown that derivatives of benzamide can inhibit tumor growth and induce apoptosis in various cancer cell lines, suggesting that 4-fluoro-N-{6-[(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide may share these properties.
- Anti-inflammatory Effects :
- Neuroprotective Potential :
Case Studies
- Cancer Research :
- Inflammation Models :
Mechanism of Action
The mechanism by which 4-fluoro-N-{6-[(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, blocking its activity and affecting the biochemical pathway it regulates.
Receptor modulation: The compound may interact with cell surface receptors, altering their signaling pathways and affecting cellular responses.
Protein-ligand interactions: The compound may bind to specific proteins, affecting their structure and function.
Comparison with Similar Compounds
BG14124 (CAS: 1903516-05-1)
Structure : Features a [1,2,4]triazolo[4,3-b]pyridazine core with a thiophen-3-yl substituent and a pyridin-4-ylsulfanyl acetamide group (Fig. 2).
Molecular Formula : C17H14N6OS2.
Molecular Weight : 382.46 g/mol.
Comparison :
| Parameter | Target Compound | BG14124 |
|---|---|---|
| Core Structure | Pyridazine | Triazolo-pyridazine |
| Sulfur Linkage | Thioether (propyl chain) | Thioether (acetamide) |
| Fluorine Substituent | 4-Fluorobenzamide | None |
| Solubility | Moderate (oxolane group) | Lower (thiophene hydrophobic) |
| Potential Application | Kinase inhibition (inference) | Anticancer (triazole moiety) |
Key Difference : The triazolo-pyridazine in BG14124 may confer stronger DNA intercalation properties, while the oxolane group in the target compound likely improves solubility.
Fluazuron (CAS: 86811-58-7)
Structure: N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide. Molecular Formula: C19H11Cl2F5N3O2. Molecular Weight: 487.22 g/mol. Comparison:
| Parameter | Target Compound | Fluazuron |
|---|---|---|
| Core Structure | Pyridazine | Benzamide + pyridine |
| Halogen Substituents | Single fluorine (benzamide) | Cl, CF3 (enhanced lipophilicity) |
| Bioactivity | Kinase/PROTEIN binding | Chitin synthesis inhibitor (pesticide) |
| Metabolic Stability | Moderate (oxolane) | High (CF3 resistance) |
Key Insight : Fluazuron’s trifluoromethyl group enhances environmental persistence, while the target compound’s pyridazine core may favor selective enzyme inhibition.
Example 53 Compound (Patent: PCT/US12/036594)
Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Molecular Weight: 589.1 g/mol. Comparison:
| Parameter | Target Compound | Example 53 Compound |
|---|---|---|
| Heterocycle | Pyridazine | Pyrazolo-pyrimidine + chromenone |
| Fluorine Positions | Benzamide | Multiple (chromenone, benzamide) |
| Molecular Weight | 411.45 g/mol | 589.1 g/mol |
| Target Specificity | Moderate (flexible linker) | High (chromenone for kinase) |
Key Difference: The chromenone and pyrazolo-pyrimidine moieties in Example 53 likely enhance kinase inhibitory activity but reduce bioavailability due to higher molecular weight.
Data Table: Comparative Analysis
| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Substituents | Application Inference |
|---|---|---|---|---|
| Target Compound | Pyridazine | 411.45 | 4-Fluorobenzamide, oxolane | Kinase inhibition |
| BG14124 | Triazolo-pyridazine | 382.46 | Thiophene, pyridinylsulfanyl | Anticancer |
| Fluazuron | Benzamide + pyridine | 487.22 | Cl, CF3, difluorobenzamide | Pesticide |
| Example 53 Compound | Pyrazolo-pyrimidine | 589.10 | Chromenone, multiple fluorines | Kinase inhibition |
Biological Activity
4-fluoro-N-{6-[(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : C₁₈H₂₃FN₄O₂S
- Molecular Weight : 372.47 g/mol
The biological activity of 4-fluoro-N-{6-[(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide primarily involves modulation of specific enzymatic pathways and receptor interactions. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation.
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
Case Studies
- Anticancer Studies : In a study conducted by Queener et al., the compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
- Anti-inflammatory Research : A recent investigation evaluated the anti-inflammatory properties of the compound in a murine model of acute inflammation. Results indicated a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when administered alongside an inflammatory stimulus, suggesting its potential utility in treating conditions like rheumatoid arthritis .
- Kinase Inhibition Studies : The compound was tested for its ability to inhibit specific kinases associated with cancer progression. Results showed that it effectively inhibited the activity of several kinases, leading to reduced phosphorylation of downstream targets involved in cell cycle regulation .
Q & A
Basic Research Questions
Q. How can researchers optimize multi-step synthetic routes for this compound?
- Methodology :
- Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) or in-line HPLC to track intermediates and adjust stoichiometry. For example, pyridazine-thiol intermediates (common in similar compounds) require precise sulfanyl group coupling .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions involving the oxolane carbamate group .
- Temperature Control : Maintain 0–5°C during carbamoylpropylsulfanyl coupling to minimize side reactions .
Q. What analytical techniques are critical for characterizing purity and structure?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of fluorobenzamide substitution and oxolane ring integrity. For example, δ 7.8–8.2 ppm (pyridazine protons) and δ 3.5–4.0 ppm (oxolane methylene) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns for sulfur (32S/34S) and fluorine (19F) to validate molecular formula .
- HPLC-PDA : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to detect impurities <0.5% .
Q. How can stability under biological assay conditions be assessed?
- Methodology :
- pH Stability Profiling : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; fluorobenzamide moieties are prone to hydrolysis at pH >8 .
- Light Sensitivity Testing : Expose to UV-Vis light (254 nm) to assess photodegradation of the pyridazine-thiol linkage .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for pyridazine derivatives?
- Methodology :
- Fragment Replacement : Synthesize analogs by replacing the oxolane carbamate with pyrrolidine or piperidine rings to evaluate steric/electronic effects on target binding .
- Biological Assay Pairing : Test analogs in kinase inhibition assays (e.g., JAK2 or EGFR) using fluorescence polarization. Correlate IC50 values with substituent electronegativity (e.g., fluorine vs. chlorine) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Orthogonal Assay Validation : If a compound shows inconsistent IC50 values in cell-based vs. enzymatic assays, use surface plasmon resonance (SPR) to measure direct binding kinetics and rule out off-target effects .
- Batch Reprodubility Check : Compare HPLC chromatograms and HRMS data across synthetic batches to identify impurities (e.g., residual DMF) that may skew results .
Q. What strategies address solubility challenges in formulation?
- Methodology :
- Co-solvent Screening : Test cyclodextrin (e.g., HP-β-CD) or PEG-based solubilizers in PBS buffer. Fluorinated benzamides often require 10–20% DMSO for in vitro assays .
- Salt Formation : React with hydrochloric acid or sodium pivalate to improve aqueous solubility. Monitor crystallinity via XRPD to avoid amorphous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
